molecular formula C10H14O2 B1313398 3-(3-Methylphenoxy)propan-1-ol CAS No. 13030-21-2

3-(3-Methylphenoxy)propan-1-ol

Cat. No. B1313398
Key on ui cas rn: 13030-21-2
M. Wt: 166.22 g/mol
InChI Key: VJTWRCVKEPMXKN-UHFFFAOYSA-N
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Patent
US07767667B2

Procedure details

This compound was prepared in a manner analogous to that of Step C of Example 2, by the reaction of 2.0 grams (0.012 mole) of 3-(3-methylphenoxy)propan-1-ol and 10 mL of Jones Reagent in 30 mL of acetone. The yield of subject compound was 1.5 grams. The NMR spectrum was consistent with the proposed structure.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Jones Reagent
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][CH:12]=1)[O:5][CH2:6][CH2:7][CH2:8][OH:9].CC(C)=[O:15].OS(O)(=O)=O.O=[Cr](=O)=O>CC(C)=O>[CH3:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][CH:12]=1)[O:5][CH2:6][CH2:7][C:8]([OH:15])=[O:9] |f:1.2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC=1C=C(OCCCO)C=CC1
Name
Jones Reagent
Quantity
10 mL
Type
reactant
Smiles
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared in a manner analogous to that of Step C of Example 2

Outcomes

Product
Name
Type
Smiles
CC=1C=C(OCCC(=O)O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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